molecular formula C15H10ClN3O3S2 B2438485 (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide CAS No. 868237-76-7

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

Cat. No.: B2438485
CAS No.: 868237-76-7
M. Wt: 379.83
InChI Key: ROHDPEDVLFFYSY-WDZFZDKYSA-N
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Description

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a novel synthetic compound designed for advanced pharmacological research, incorporating a hybrid structure that combines a thiazole scaffold with a 2,4-dioxothiazolidin-5-ylidene acetamide moiety. This molecular architecture is of significant interest in medicinal chemistry for developing new therapeutic agents. Compounds featuring the thiazolidinedione (TZD) nucleus are extensively investigated for their diverse biological activities, which include potent antimicrobial and antidiabetic properties . Research into similar (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives has demonstrated promising antibacterial efficacy, particularly against Gram-positive bacterial strains, with some analogs exhibiting activity comparable to or exceeding standard reference drugs like oxacillin and cefuroxime . The presence of electron-withdrawing groups, such as chlorine on aromatic rings, is often associated with enhanced biological activity in this class of molecules . Furthermore, the thiazolidine-2,4-dione core is a recognized pharmacophore in the development of antidiabetic agents, as it functions by modulating peroxisome proliferator-activated receptors (PPARs) to improve insulin sensitivity . This product is intended for research purposes only, specifically for in vitro biological screening, structure-activity relationship (SAR) studies, and investigations into its mechanism of action. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to explore new leads for antimicrobial and antidiabetic treatments.

Properties

IUPAC Name

(2Z)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S2/c16-10-4-2-1-3-8(10)5-9-7-17-14(23-9)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHDPEDVLFFYSY-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl halides.

    Formation of Thiazolidinone Moiety: The thiazolidinone ring can be formed by the reaction of thiosemicarbazides with α-haloketones or aldehydes.

    Final Coupling Reaction: The final step involves coupling the thiazole and thiazolidinone intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves multi-step reactions that create the thiazole and thiazolidine moieties. Various spectroscopic techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compound. The molecular formula is C16H14ClN3OS3C_{16}H_{14}ClN_{3}OS_{3}, with a molecular weight of approximately 363.87 g/mol.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. A study highlighted the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. For example, derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and others. The mechanism often involves inducing apoptosis or disrupting cell cycle progression . Molecular docking studies have suggested that these compounds may interact with specific cellular targets involved in cancer proliferation pathways.

Neuroprotective Effects

Recent studies have also investigated the neuroprotective properties of thiazole derivatives. Compounds that share structural similarities with this compound have shown inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in treating neurodegenerative disorders .

Case Studies

  • Antimicrobial Activity : A study evaluated a series of thiazole derivatives against various pathogens using the turbidimetric method. The results indicated that certain compounds exhibited significant antimicrobial activity, making them candidates for further development as antibiotics .
    CompoundActivity Against BacteriaActivity Against Fungi
    D1EffectiveModerate
    D2Highly EffectiveEffective
    D3ModerateIneffective
  • Anticancer Screening : In another investigation, a related thiazole derivative was tested against MCF7 cell lines using the Sulforhodamine B assay. The results showed that compounds D6 and D7 had significant inhibitory effects on cell viability, indicating their potential as anticancer agents .
  • Neuroprotective Study : Molecular docking studies utilizing software like Schrodinger revealed that certain thiazole-based compounds could effectively bind to acetylcholinesterase with high affinity, suggesting their use in developing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole, benzothiazole, and thiazolidine.

    Thiazolidinone Derivatives: Compounds like 2-thioxo-4-thiazolidinone and 2,4-thiazolidinedione.

Uniqueness

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is unique due to its specific structural features, such as the presence of both thiazole and thiazolidinone rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Compounds containing thiazole rings are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C22H19ClN2O2S\text{C}_{22}\text{H}_{19}\text{ClN}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound exhibits significant activity against various bacterial strains. Studies indicate that its bactericidal effects are influenced by the substituents on the thiazolidine ring rather than the aromatic moiety .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli15 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa20 µg/mL

Anticancer Activity

Research has shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The compound under investigation has demonstrated cytotoxic effects in several cancer cell lines, indicating potential as an anticancer agent. Mechanistic studies suggest that it may interfere with cell cycle progression and induce apoptosis via the intrinsic pathway .

Table 2: Anticancer Efficacy in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)10Inhibition of angiogenesis

Study on Antibacterial Activity

A study conducted by Datar et al. evaluated the antibacterial potential of various thiazolidinedione derivatives, including the compound . The results indicated that it exhibited comparable activity to standard antibiotics like pioglitazone against Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

In another study, Shah et al. explored the anticancer effects of thiazolidinone derivatives, including this compound. The findings revealed a significant reduction in tumor cell viability and an increase in apoptotic markers when treated with the compound .

Q & A

Q. Methodology :

  • Reaction Setup : Utilize reflux conditions with toluene:water (8:2) for azide substitution (e.g., sodium azide with chloroacetamides) . Monitor progress via TLC (hexane:ethyl acetate, 9:1).
  • Purification : For solid products, filter and recrystallize in ethanol. Liquid products require extraction with ethyl acetate (3 × 20 mL) and drying over Na₂SO₄ .
  • Key Steps :
    • Thiazole-thiazolidinedione coupling via nucleophilic substitution or condensation (e.g., using chloroacetyl chloride in pyridine) .
    • Z-isomer stabilization through hydrogen bonding (N–H⋯N interactions) confirmed by X-ray crystallography .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Q. Methodology :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm, thiazole C=O at ~170 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₅H₁₁ClN₃O₃S: calc. 348.0274, obs. 348.0278) .
  • X-ray Diffraction : Resolve Z-configuration via intermolecular hydrogen bonds (e.g., N1–H1⋯N2, C4–H4⋯O3) and dihedral angles between thiazole and thiazolidinedione moieties (~5–10°) .

Basic: Which in vitro assays are suitable for evaluating biological activity?

Q. Methodology :

  • Anti-inflammatory : COX-1/2 inhibition assays using Indomethacin/Celecoxib as standards. Measure IC₅₀ via UV-Vis (e.g., compound 73: IC₅₀ = 12.3 µM vs. Indomethacin: 18.5 µM) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay (72-hour exposure, IC₅₀ values reported for cancer cell lines, e.g., HepG2: 8.7 µM) .

Advanced: How do structural modifications influence biological activity?

Q. Structure-Activity Relationship (SAR) Analysis :

  • Thiazolidinedione Core : 2,4-dioxo moiety is critical for hydrogen bonding with COX-2 Arg120 .

  • Substituent Effects :

    • 2-Chlorobenzyl : Enhances lipophilicity (logP ~3.2), improving membrane permeability .
    • Phenoxyacetamide Side Chain : Fluorine substitution (e.g., 74: 3-Cl→3-F) increases anti-inflammatory potency by 1.5-fold .
  • Table 1 : Key SAR Data

    CompoundR GroupCOX-2 IC₅₀ (µM)MIC (S. aureus, µg/mL)
    733-F12.316
    743-Cl15.832
    751-Naphthyl18.464

Advanced: How to resolve contradictions in reported biological data across studies?

Q. Methodology :

  • Experimental Variables :
    • Cell Lines : HepG2 vs. MCF-7 may show differential sensitivity due to PPAR-γ expression levels .
    • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
  • Data Normalization : Use internal controls (e.g., Celecoxib for anti-inflammatory assays) and report % inhibition at fixed concentrations (e.g., 20 µM) .

Advanced: What computational strategies predict binding modes and pharmacokinetics?

Q. Methodology :

  • Molecular Docking :
    • Targets : COX-2 (PDB: 5KIR) and PPAR-γ (PDB: 3DZY). Use AutoDock Vina with Lamarckian GA .
    • Key Interactions : Thiazolidinedione C=O with Tyr355 (COX-2) and benzyl-Cl with Phe282 (PPAR-γ) .
  • ADME Prediction :
    • SwissADME : Moderate permeability (LogP = 2.9), P-gp substrate (Yes), CYP3A4 metabolism .

Advanced: How to optimize solubility and stability for in vivo studies?

Q. Methodology :

  • Salt Formation : Prepare sodium salts via NaOH treatment (improves aqueous solubility from 0.12 mg/mL to 2.8 mg/mL) .
  • Lyophilization : Use trehalose (1:5 ratio) to stabilize the Z-isomer during storage (−80°C, 6-month stability) .

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